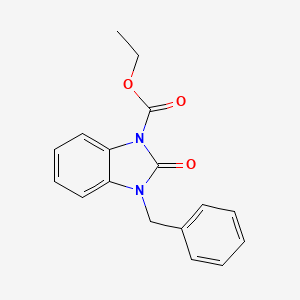

ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Description

Ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzimidazole core with an ethyl ester and a benzyl group.

Properties

IUPAC Name |

ethyl 3-benzyl-2-oxobenzimidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-2-22-17(21)19-15-11-7-6-10-14(15)18(16(19)20)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDDHXFDKBMZPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate typically involves the condensation of o-phenylenediamine with ethyl benzoylacetate. The reaction is usually carried out under reflux conditions in the presence of a suitable acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Benzimidazole derivatives with oxidized functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Substituted benzimidazole compounds with various functional groups.

Scientific Research Applications

Ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Benzimidazole: The parent compound with a simpler structure.

Methyl 3-benzyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate: A similar compound with a methyl ester instead of an ethyl ester.

3-Benzyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylic acid: The carboxylic acid derivative of the compound.

Uniqueness

This compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity

Biological Activity

Ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzimidazole class, which is known for various biological activities. The structure can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that derivatives of benzimidazole exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These results suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties. A study evaluating the effects of this compound on prostate cancer cells demonstrated a significant reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- DNA Interaction : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cells, contributing to cell death.

Study on Antimicrobial Efficacy

A recent publication assessed the antimicrobial efficacy of this compound against multi-drug resistant strains. The study utilized a broth microdilution method and found that the compound exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL for resistant strains.

Study on Anticancer Properties

Another study focused on the anticancer effects of this compound on human breast cancer cells (MCF7). Treatment with varying concentrations resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers (e.g., caspase activation).

Q & A

Q. Methodological Guidance

- NMR : and spectra confirm regiochemistry (e.g., δ 1.35 ppm for ethyl CH3, δ 4.30 ppm for OCH2) .

- HPLC/GC-MS : Purity >95% validated using C18 reverse-phase columns (acetonitrile/water gradient) .

- SC-XRD : Validates stereochemistry and bond lengths (e.g., C=O bond at 1.22 Å) .

How can discrepancies in reported dihedral angles or hydrogen bond parameters be resolved?

Q. Data Contradiction Analysis

- Validation Tools : SHELXL refinement with extinction correction () and Hamilton R-factor ratio tests ensure data reliability .

- Comparative Analysis : Cross-reference with the Cambridge Structural Database (CSD) to identify outliers (>3σ deviations) .

- Error Sources : Thermal motion (anisotropic displacement parameters > 0.05 Ų) or twinning (Rint > 0.05) may require re-measurement .

What computational methods support conformational analysis of this compound?

Advanced Research Question

- Ring Puckering Coordinates : Cremer-Pople parameters quantify non-planarity in benzimidazole rings (e.g., ) .

- DFT Calculations : B3LYP/6-31G(d) optimizations predict intramolecular hydrogen bond strengths (e.g., -4.2 kcal/mol for O∙∙∙H-N) .

- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., water) assess conformational stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.